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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinome profile of CH7233163, an epidermal

growth factor receptor (EGFR) inhibitor, with a selection of established BRAF kinase inhibitors.

While CH7233163 is not a direct competitor to BRAF inhibitors due to its distinct primary target,

this comparison offers valuable insights into its selectivity and potential off-target effects

relative to other kinase inhibitors targeting the MAPK/ERK signaling pathway.

CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of EGFR, with high activity

against osimertinib-resistant EGFR mutations such as Del19/T790M/C797S[1][2]. Its primary

mechanism of action involves the inhibition of EGFR signaling, which is crucial in certain

cancer types. This contrasts with the direct inhibition of the BRAF kinase, a key component of

the same signaling pathway, by drugs like vemurafenib, dabrafenib, and encorafenib.

Kinome Profiling Data
The following table summarizes the kinome profiling of CH7233163 against a panel of 468

kinases, as determined by the KINOMEscan® assay. For comparison, representative data for

the BRAF inhibitors vemurafenib, dabrafenib, and encorafenib are included, highlighting their

primary targets and notable off-targets. The data is presented as the percentage of kinase

activity remaining (% Control) at a specific inhibitor concentration, where a lower percentage

indicates stronger inhibition.
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Kinase
Target

CH7233163
(100 nM) %
Control

Vemurafeni
b (1 µM) %
Control

Dabrafenib
(1 µM) %
Control

Encorafenib
(1 µM) %
Control

Kinase
Family

EGFR (Wild

Type)
>10 - - -

Tyrosine

Kinase

EGFR

(Del19/T790

M/C797S)

<1 - - -
Tyrosine

Kinase

BRAF >10 <10 <10 <10
Serine/Threo

nine Kinase

BRAF

(V600E)
>10 <1 <1 <1

Serine/Threo

nine Kinase

CRAF >10 <50 <50 <50
Serine/Threo

nine Kinase

ARAF >10 - <50 -
Serine/Threo

nine Kinase

MAP2K5

(MEK5)
>10 <50 - -

Serine/Threo

nine Kinase

ZAK >10 <10 - -
Serine/Threo

nine Kinase

CDK16 - - <50 -
Serine/Threo

nine Kinase

NEK9 - - <50 -
Serine/Threo

nine Kinase

S-Score(10)* 0.015 - - - -

*The S-Score is a measure of selectivity, calculated as the number of kinases inhibited by more

than 90% divided by the total number of kinases tested. A lower S-score indicates higher

selectivity.

Data not available in the public domain.
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The KINOMEscan results reveal that CH7233163 is a highly selective inhibitor, with its primary

activity focused on EGFR mutants. In contrast, the BRAF inhibitors, while potent against their

primary BRAF V600E target, exhibit a broader range of off-target activities against other

kinases.

Experimental Protocols
KINOMEscan® Competition Binding Assay
The kinome profiling data for CH7233163 was generated using the KINOMEscan® platform

(DiscoverX). This assay methodology provides a quantitative measure of inhibitor binding to a

large panel of kinases.

Principle: The assay is based on a competitive binding format. A test compound is incubated

with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of

kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. If the test

compound binds to the kinase's active site, it will prevent the kinase from binding to the

immobilized ligand, resulting in a lower qPCR signal.

Protocol Outline:

Preparation of Reagents: Kinases are tagged with a unique DNA identifier. An active-site

directed ligand is immobilized on a solid support (e.g., beads).

Assay Reaction: The DNA-tagged kinase, the test compound (at a specified concentration,

e.g., 100 nM for CH7233163), and the immobilized ligand are incubated together to allow

binding to reach equilibrium. A DMSO control (vehicle) is run in parallel.

Washing: Unbound components are washed away.

Quantification: The amount of kinase bound to the solid support is quantified by qPCR using

primers specific to the DNA tag.

Data Analysis: The results are reported as "% Control," which is calculated as: (Signal with

test compound / Signal with DMSO control) x 100

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A lower "% Control" value indicates a stronger interaction between the test compound and the

kinase.

Visualizations
Signaling Pathway
The diagram below illustrates the EGFR and MAPK/ERK signaling pathway, highlighting the

points of intervention for EGFR inhibitors like CH7233163 and BRAF inhibitors.
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Caption: EGFR and MAPK/ERK Signaling Pathway.
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Experimental Workflow
The following diagram outlines the workflow for the KINOMEscan® assay used to generate the

kinome profiling data.
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Caption: KINOMEscan® Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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